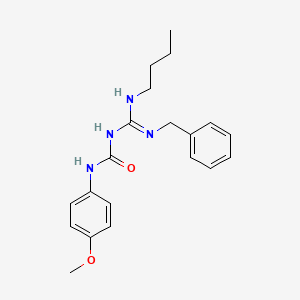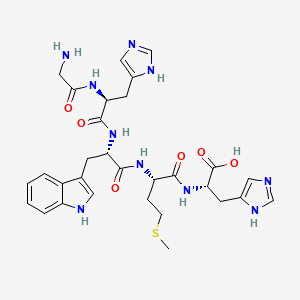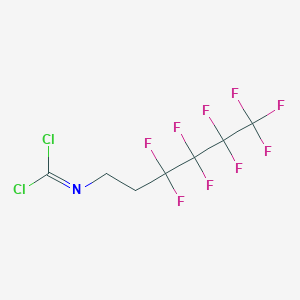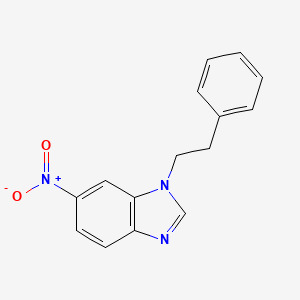![molecular formula C4H2ClN5O4 B12530909 2-[Chloro(dinitro)methyl]-1,3,5-triazine CAS No. 666179-43-7](/img/structure/B12530909.png)
2-[Chloro(dinitro)methyl]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Chloro(dinitro)méthyl]-1,3,5-triazine est un composé chimique appartenant à la classe des triazines, qui sont des composés hétérocycliques contenant trois atomes d'azote dans un cycle à six chaînons.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[Chloro(dinitro)méthyl]-1,3,5-triazine implique généralement la réaction du chlorure de cyanurique avec des réactifs appropriés dans des conditions contrôlées. Une méthode courante consiste en la substitution nucléophile des atomes de chlore dans le chlorure de cyanurique par des groupes dinitrométhyle. Cette réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter le processus de substitution .
Méthodes de production industrielle
La production industrielle du 2-[Chloro(dinitro)méthyl]-1,3,5-triazine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de grands réacteurs et un contrôle précis des conditions réactionnelles pour garantir un rendement élevé et une pureté du produit final. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[Chloro(dinitro)méthyl]-1,3,5-triazine subit diverses réactions chimiques, notamment :
Substitution nucléophile : L'atome de chlore peut être remplacé par d'autres nucléophiles tels que des amines, des alcools ou des thiols.
Réduction : Les groupes nitro peuvent être réduits en groupes amino en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Oxydation : Le composé peut subir des réactions d'oxydation pour former divers dérivés oxydés.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que l'hydroxyde de sodium, le carbonate de potassium ou des amines sont couramment utilisés.
Réduction : L'hydrogène gazeux avec un catalyseur de palladium ou de platine est souvent utilisé.
Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Principaux produits formés
Substitution nucléophile : Triazines substituées avec différents groupes fonctionnels.
Réduction : Dérivés aminés du composé d'origine.
Oxydation : Dérivés oxydés de la triazine.
Applications De Recherche Scientifique
Le 2-[Chloro(dinitro)méthyl]-1,3,5-triazine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anticancéreuses et antimicrobiennes.
Industrie : Utilisé dans la production d'herbicides, de colorants et de stabilisateurs de polymères.
Mécanisme d'action
Le mécanisme d'action du 2-[Chloro(dinitro)méthyl]-1,3,5-triazine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes ou protéines en se liant à leurs sites actifs. Les groupes nitro peuvent subir des réactions redox, conduisant à la génération d'intermédiaires réactifs qui peuvent interagir avec les composants cellulaires .
Mécanisme D'action
The mechanism of action of 2-[Chloro(dinitro)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins by binding to their active sites. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chloro-4,6-diméthoxy-1,3,5-triazine : Utilisé dans la synthèse d'esters et comme réactif de couplage.
Hexaméthylmélamine : Connu pour ses propriétés antitumorales.
2-Amino-4-morpholino-1,3,5-triazine : Utilisé en clinique pour le traitement de certains cancers.
Unicité
Sa capacité à subir diverses transformations chimiques en fait un composé polyvalent pour la recherche et les applications industrielles .
Propriétés
Numéro CAS |
666179-43-7 |
|---|---|
Formule moléculaire |
C4H2ClN5O4 |
Poids moléculaire |
219.54 g/mol |
Nom IUPAC |
2-[chloro(dinitro)methyl]-1,3,5-triazine |
InChI |
InChI=1S/C4H2ClN5O4/c5-4(9(11)12,10(13)14)3-7-1-6-2-8-3/h1-2H |
Clé InChI |
VAGJPFLTVYQGDK-UHFFFAOYSA-N |
SMILES canonique |
C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide;hydrochloride](/img/structure/B12530827.png)

![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)


![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)

![{2-[(1R)-2-Nitro-1-phenylethyl]phenyl}methanol](/img/structure/B12530865.png)
![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)
